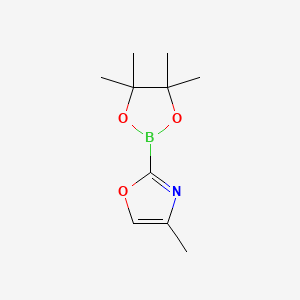
Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a methylcarbamoyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reductive amination of carboxylic acids. This method is efficient and sustainable, utilizing H₂ and NH₃ as reactants in the presence of ruthenium–tungsten bimetallic catalysts . The reaction is performed in a green solvent, cyclopentyl methyl ether (CPME), achieving high selectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to ensure sustainability and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact mechanism involves binding to the active site of the enzyme, altering its activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-(ethylcarbamoyl)cyclohexane-1-carboxylic acid
- (1r,4r)-4-(propylcarbamoyl)cyclohexane-1-carboxylic acid
- (1r,4r)-4-(butylcarbamoyl)cyclohexane-1-carboxylic acid
Uniqueness
Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(methylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
PRCKZQNYKMMYAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
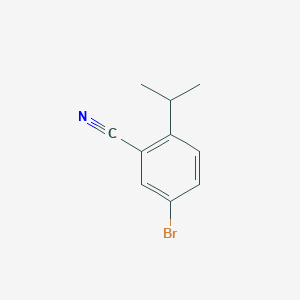
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
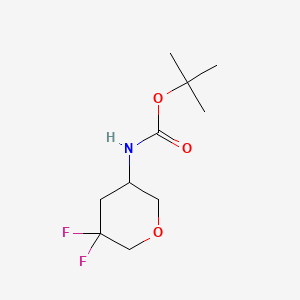
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
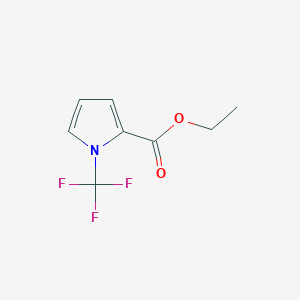
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
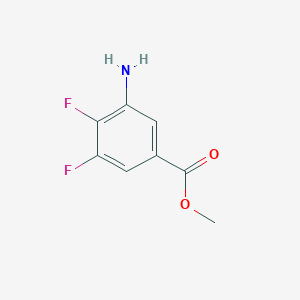
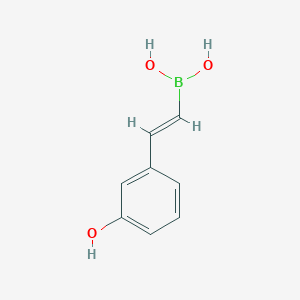
![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
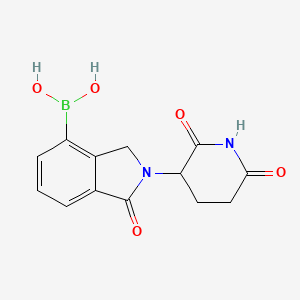
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
